![molecular formula C21H29NO2S B3720728 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B3720728.png)
2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione
Overview
Description
2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione, also known as ABEC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. ABEC is a member of the cyclohexanedione family, which is known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ABEC has been found to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been found to inhibit the PI3K/Akt signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione also activates the caspase pathway, which leads to apoptosis in cancer cells. In addition, 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been shown to inhibit cancer cell migration and invasion by downregulating the expression of genes involved in these processes.
Biochemical and Physiological Effects:
2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway. 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has also been found to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. In addition, 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its overall chemopreventive effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for cancer therapy. In addition, 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been found to be relatively non-toxic to normal cells, which is a critical factor in the development of cancer drugs. However, one of the limitations of 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione is its poor solubility in aqueous solutions, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. One area of interest is the development of novel formulations of 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione that improve its solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione's antitumor activity. This may lead to the identification of new targets for cancer therapy. In addition, further studies are needed to investigate the safety and efficacy of 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione in animal models and clinical trials. Finally, the potential use of 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione in combination with other anticancer agents is an area of active research.
Scientific Research Applications
2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been extensively studied for its potential applications in cancer therapy. In vitro studies have shown that 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, liver, and colon cancer. 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In addition, 2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis.
properties
IUPAC Name |
5-(2-ethylsulfanylpropyl)-3-hydroxy-2-(N-phenyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2S/c1-4-9-18(22-17-10-7-6-8-11-17)21-19(23)13-16(14-20(21)24)12-15(3)25-5-2/h6-8,10-11,15-16,23H,4-5,9,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDYDLJKTFEGFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NC1=CC=CC=C1)C2=C(CC(CC2=O)CC(C)SCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.